1-(4-ETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(4-ETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and an ethoxyphenyl group
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
1-(4-ETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction. For example, the compound can undergo bromination with Br₂/FeBr₃, Friedel–Crafts alkylation with CH₃Cl/AlCl₃, and nitration with HNO₃/H₂SO₄ . These reactions typically involve the use of common reagents and conditions, resulting in the formation of substituted benzene derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may participate in electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product.
Comparison with Similar Compounds
1-(4-ETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as sildenafil-related compounds. These compounds share structural similarities, including the presence of sulfonyl and piperidine groups, but differ in their specific substituents and overall molecular structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-13-4-6-14(7-5-13)22(19,20)17-10-8-12(9-11-17)15(18)16-2/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXOXPJAFYFLFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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